Activated EG3 Tail

Description

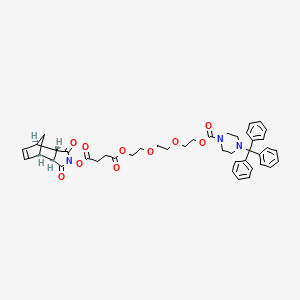

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H47N3O10 |

|---|---|

Molecular Weight |

765.8 g/mol |

IUPAC Name |

4-O-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1-O-[2-[2-[2-(4-tritylpiperazine-1-carbonyl)oxyethoxy]ethoxy]ethyl] butanedioate |

InChI |

InChI=1S/C43H47N3O10/c47-36(18-19-37(48)56-46-40(49)38-31-16-17-32(30-31)39(38)41(46)50)54-28-26-52-24-25-53-27-29-55-42(51)44-20-22-45(23-21-44)43(33-10-4-1-5-11-33,34-12-6-2-7-13-34)35-14-8-3-9-15-35/h1-17,31-32,38-39H,18-30H2/t31-,32+,38-,39+ |

InChI Key |

PGOZXYWYCWQPMP-RGYBLISZSA-N |

Isomeric SMILES |

C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)[C@H]3[C@@H]4C[C@H]([C@H]3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)C3C4CC(C3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Activated EG3 Tail

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of the Activated EG3 Tail, a key component in a novel signaling pathway with significant therapeutic potential. The information presented herein is intended to provide a deep understanding of the molecular interactions and cellular consequences of EG3 activation, supported by quantitative data and detailed experimental protocols.

Introduction to the EG3 Signaling Pathway

The EG3 (Epithelial Growth Factor Receptor 3) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival in epithelial tissues. The "this compound" refers to the intracellular domain of the EG3 receptor following ligand-induced dimerization and autophosphorylation. This activation initiates a cascade of downstream signaling events that are critical for normal cellular function and are often dysregulated in various pathologies, including cancer.

Activation of the EG3 receptor is initiated by the binding of its cognate ligand, EGFL3 (EG3 Factor Ligand 3). This binding event induces a conformational change in the receptor, leading to the formation of receptor homodimers. The juxtaposition of the intracellular kinase domains within the dimer facilitates trans-autophosphorylation on specific tyrosine residues within the C-terminal tail of the receptor. This phosphorylation cascade creates docking sites for a variety of downstream signaling proteins, thereby propagating the signal intracellularly.

The Core Mechanism: Downstream Signaling Cascades

The phosphorylated tyrosine residues on the this compound serve as high-affinity binding sites for adaptor proteins and enzymes containing SH2 (Src Homology 2) and PTB (Phosphotyrosine-Binding) domains. The recruitment of these proteins to the activated receptor is the pivotal step in initiating two major downstream signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

2.1 The RAS-RAF-MEK-ERK (MAPK) Pathway

The activation of the MAPK pathway by the this compound is a central driver of cellular proliferation. The key steps are as follows:

-

Recruitment of Adaptor Proteins: The phosphorylated tyrosine residue Y1068 on the this compound is recognized by the SH2 domain of the adaptor protein Grb2 (Growth factor receptor-bound protein 2).

-

Activation of RAS: Grb2, in a complex with the guanine nucleotide exchange factor SOS (Son of Sevenless), is brought to the plasma membrane. This proximity allows SOS to interact with and activate the small GTPase, RAS, by promoting the exchange of GDP for GTP.

-

Kinase Cascade: Activated, GTP-bound RAS recruits and activates the serine/threonine kinase RAF. RAF, in turn, phosphorylates and activates MEK, which then phosphorylates and activates ERK (Extracellular signal-regulated kinase).

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, including c-myc and c-fos. This leads to the transcription of genes that are essential for cell cycle progression and proliferation.

2.2 The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is primarily involved in promoting cell survival, growth, and proliferation. Its activation by the this compound proceeds as follows:

-

PI3K Activation: The p85 regulatory subunit of PI3K (Phosphoinositide 3-kinase) binds to the phosphorylated tyrosine residue Y1086 on the this compound. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K.

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.

-

AKT Recruitment and Activation: PIP3 acts as a second messenger and recruits the serine/threonine kinase AKT (also known as Protein Kinase B) to the membrane via its pleckstrin homology (PH) domain. At the membrane, AKT is phosphorylated and activated by PDK1 and mTORC2.

-

Downstream Effects: Activated AKT phosphorylates a wide range of substrates to promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad) and to stimulate cell growth and proliferation through the activation of mTORC1.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activation of the EG3 signaling pathway.

Table 1: Ligand Binding and Receptor Activation

| Parameter | Value | Experimental Method |

| EGFL3 Binding Affinity (Kd) | 2.5 nM | Surface Plasmon Resonance |

| EG3 Dimerization t1/2 | 30 seconds | FRET Analysis |

| Y1068 Phosphorylation (EC50) | 5 nM EGFL3 | Western Blot |

| Y1086 Phosphorylation (EC50) | 7.5 nM EGFL3 | Western Blot |

Table 2: Downstream Signaling Activation

| Parameter | Value | Experimental Method |

| ERK Activation (EC50) | 10 nM EGFL3 | In-Cell ELISA |

| AKT Activation (EC50) | 15 nM EGFL3 | In-Cell ELISA |

| c-myc mRNA Induction (Fold Change) | 8-fold at 2h | qRT-PCR |

| Cyclin D1 Protein Expression (Fold Change) | 5-fold at 8h | Western Blot |

Experimental Protocols

4.1 Western Blot for Receptor Phosphorylation

-

Cell Culture and Treatment: Human epithelial cells (e.g., A431) are serum-starved for 24 hours and then stimulated with varying concentrations of recombinant human EGFL3 for 10 minutes at 37°C.

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies specific for phospho-EG3 (Y1068), phospho-EG3 (Y1086), or total EG3 overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

4.2 In-Cell ELISA for ERK and AKT Activation

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates, serum-starved, and treated with EGFL3 as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% formaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking: Wells are blocked with 5% BSA in PBS.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against phospho-ERK (T202/Y204) or phospho-AKT (S473) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, HRP-conjugated secondary antibody is added, followed by a colorimetric HRP substrate. The absorbance is read at 450 nm.

4.3 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Cell Treatment and RNA Extraction: Cells are treated with EGFL3 for the desired time points, and total RNA is extracted using a commercial kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR: The relative expression of target genes (e.g., c-myc) is quantified by qPCR using gene-specific primers and a SYBR Green-based detection method. A housekeeping gene (e.g., GAPDH) is used for normalization.

Visualizations of Signaling Pathways and Workflows

Caption: The this compound signaling cascade.

Caption: Workflow for Western Blot analysis of EG3 phosphorylation.

Caption: Logical flow of EG3 signaling from activation to response.

The Role of the Activated ErbB3 Receptor Tail in Duchenne Muscular Dystrophy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duchenne muscular dystrophy (DMD) is a devastating genetic disorder characterized by progressive muscle degeneration and weakness. The underlying cause is a lack of functional dystrophin protein, which leads to chronic muscle damage, impaired regeneration, and inflammation. A key area of research focuses on enhancing the regenerative capacity of muscle stem cells, known as satellite cells. The ErbB3 receptor tyrosine kinase, particularly its activated cytoplasmic tail, has emerged as a critical regulator of satellite cell survival, proliferation, and differentiation. This technical guide provides an in-depth overview of the role of the activated ErbB3 tail in the context of DMD research, including key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction: ErbB3 Signaling in Muscle Regeneration and Duchenne Muscular Dystrophy

The ErbB3 receptor, a member of the epidermal growth factor receptor (EGFR) family, is a key player in muscle development and repair. Unlike other members of the ErbB family, ErbB3 has a kinase-impaired intracellular domain and relies on heterodimerization with other ErbB receptors, primarily ErbB2, for signal transduction. The primary ligand for the ErbB2-ErbB3 heterodimer in skeletal muscle is Neuregulin-1 (NRG1).

Upon NRG1 binding, the ErbB2-ErbB3 heterodimer forms, leading to the transphosphorylation of specific tyrosine residues on the C-terminal tail of ErbB3. This phosphorylation creates docking sites for various downstream signaling molecules containing SH2 domains, most notably the p85 subunit of phosphoinositide 3-kinase (PI3K). The recruitment and activation of PI3K initiate a cascade of intracellular events, predominantly through the Akt/mTOR pathway, which promotes cell survival, growth, and proliferation. Additionally, the activated ErbB3 tail can engage the Ras/Raf/MEK/ERK (MAPK) pathway, further contributing to the regulation of gene expression and cell cycle progression.

In the context of Duchenne muscular dystrophy, the chronic cycles of muscle degeneration and regeneration place a high demand on the satellite cell pool. Enhancing the signaling pathways that promote satellite cell function is a promising therapeutic strategy. Activation of the ErbB3 tail through NRG1 has been shown to protect satellite cells from apoptosis, stimulate their proliferation, and contribute to muscle fiber regeneration. Therefore, understanding and manipulating the NRG1/ErbB3 signaling axis is of significant interest for the development of novel DMD therapies.

Quantitative Data on ErbB3 Signaling in Muscle Regeneration

The following tables summarize key quantitative findings from studies investigating the role of ErbB3 signaling in muscle regeneration, with a focus on models relevant to Duchenne muscular dystrophy.

| Parameter | Model System | Treatment | Result | Reference |

| Myogenic Progenitor Enrichment | Human Pluripotent Stem Cellderived Skeletal Muscle Progenitor Cells (hPSC-SMPCs) | Sorting for ERBB3+ cells | ERBB3+NGFR+ hPSC-SMPCs enriched for PAX7 and MYF5 expression by 20-fold compared to ERBB3-NGFR- cells. | [1] |

| Intrafusal Myotube Formation | C2C12 myoblasts | Neuregulin-1 (Nrg-1) supplementation | 5-fold increase in the formation of intrafusal bag myotubes. | [2] |

| ErbB2 Phosphorylation | C2C12 myotubes | 5 mM L-arginine (stimulates NRG1 signaling) | Maximal phosphorylation of ErbB2 (a heterodimer partner of ErbB3) observed at 60 minutes post-stimulation. | [1] |

| Utrophin mRNA Expression | C2C12 myotubes | 5 mM L-arginine | Approximately 2-fold increase in utrophin mRNA levels at 4 hours post-stimulation. | [1] |

| Inflammatory Marker Expression in mdx Mice | Diaphragm muscle of 6-week-old mdx mice | - | Osteopontin (Spp1) expression increased by 2.19-fold compared to wild-type mice. | [3] |

| Fibrosis Marker Expression in mdx Mice | Diaphragm muscle of 6-week-old mdx mice | - | Collagen Type III (COL3A1) abundance was significantly increased. | [3] |

Note: The mdx mouse is a widely used animal model for Duchenne muscular dystrophy.

Experimental Protocols

Protocol for Neuregulin-1 Stimulation of C2C12 Myoblasts and Analysis of Protein Phosphorylation

This protocol outlines a typical workflow for studying the activation of the ErbB3 signaling pathway in a muscle cell line.

3.1.1. Cell Culture and Differentiation

-

Culture C2C12 myoblasts in growth medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plate cells in 6-well plates at a density that will allow them to reach 80-90% confluency.

-

To induce differentiation into myotubes, replace the GM with differentiation medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Allow the cells to differentiate for 4-5 days, with DM changes every 48 hours.

3.1.2. Neuregulin-1 Stimulation

-

On the day of the experiment, starve the differentiated myotubes in serum-free DMEM for 4-6 hours.

-

Prepare a stock solution of recombinant human Neuregulin-1β1 (NRG1) in sterile PBS with 0.1% bovine serum albumin (BSA).

-

Treat the myotubes with the desired concentration of NRG1 (e.g., 10-50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes). The "0 minute" time point serves as the unstimulated control.

3.1.3. Cell Lysis and Protein Quantification

-

Following NRG1 stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to fresh tubes.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

Protocol for Immunoprecipitation of ErbB3 and Western Blot Analysis

This protocol describes the enrichment of ErbB3 from cell lysates and the subsequent detection of its phosphorylation and interaction with downstream signaling molecules.

3.2.1. Immunoprecipitation

-

Take 500-1000 µg of total protein lysate (from the protocol above) and bring the volume to 500 µL with lysis buffer.

-

Add 2-5 µg of a primary antibody specific for ErbB3 to the lysate.

-

Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

-

Add 20-30 µL of Protein A/G magnetic beads to the mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Place the tubes on a magnetic rack to pellet the beads. Carefully remove and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, remove all residual buffer.

-

Elute the immunoprecipitated proteins by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Briefly centrifuge the tubes and collect the supernatant containing the eluted proteins.

3.2.2. Western Blotting

-

Load the eluted samples and a portion of the whole-cell lysate (input control) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ErbB3 (e.g., p-Tyr1289) or the p85 subunit of PI3K overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal loading of immunoprecipitated ErbB3, the membrane can be stripped and re-probed with an antibody against total ErbB3.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying ErbB3 activation.

Caption: ErbB3 Signaling Pathway in Muscle Cells.

References

Biophysical Properties of the Activated EGFR C-Terminal Tail: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biophysical properties of the activated C-terminal tail of the Epidermal Growth Factor Receptor (EGFR). The activation of EGFR and the subsequent phosphorylation of its C-terminal tail are critical events that initiate a cascade of downstream signaling pathways regulating cell proliferation, differentiation, and survival.[1] Understanding the quantitative biophysical parameters of these interactions is paramount for the development of targeted therapeutics.

Quantitative Analysis of Molecular Interactions

The activation of EGFR through ligand binding leads to the autophosphorylation of several tyrosine residues within its C-terminal tail. These phosphorylated tyrosines serve as high-affinity docking sites for a host of downstream signaling proteins containing Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains.[1][2] The precise binding affinities between these phosphotyrosine sites and their respective signaling partners are crucial determinants of signal strength and duration.

Hydrodynamic Properties of the EGFR C-terminal Tail

The C-terminal tail of EGFR is an intrinsically disordered region, a characteristic that facilitates its dynamic interactions with multiple binding partners. Experimental analysis using techniques such as dynamic light scattering (DLS) and analytical ultracentrifugation has provided insights into its hydrodynamic properties.

| Property | Value | Method | Reference |

| Hydrodynamic Radius (Rh) | 5.3 nm | Dynamic Light Scattering (DLS) | |

| Frictional Ratio (f/f0) | 1.77 | Analytical Ultracentrifugation |

These values indicate that the EGFR C-terminal tail is more extended than a globular protein of a similar molecular weight, a feature consistent with its role as a flexible scaffold for protein recruitment.

Binding Affinities of Phosphorylated EGFR C-Terminal Tail Peptides

The interaction between the phosphorylated tyrosine residues on the EGFR C-terminal tail and the SH2 domains of adaptor proteins is a key step in signal transduction. The dissociation constant (Kd) is a measure of the affinity of this interaction, with lower Kd values indicating higher affinity.

| Phospho-Tyrosine Site | Binding Partner (SH2 Domain) | Dissociation Constant (Kd) | Method | Reference |

| pY1068 | Grb2 | 4.2 ± 1.6 µM | NMR Titration | [3] |

| pY1068 (in complex with SOS1 PRM) | Grb2 | 2.3 ± 8.9 µM | NMR Titration | [3] |

| pY-containing peptides (general) | p85 SH2 domains | 0.3 - 3 nM | Surface Plasmon Resonance (BIAcore) | [3] |

The binding affinities can be modulated by the presence of other interacting proteins, highlighting the complexity of the signaling complexes.

Signaling Pathway of EGFR Activation and Downstream Cascades

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers a conformational change that promotes receptor dimerization and the activation of its intracellular kinase domain. This leads to the trans-autophosphorylation of multiple tyrosine residues on the C-terminal tail, creating docking sites for various signaling proteins and initiating downstream signaling cascades.

Experimental Protocols

The characterization of the biophysical properties of the activated EGFR C-terminal tail relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for the binding of an SH2 domain-containing protein (analyte) to a phosphorylated EGFR C-terminal tail peptide (ligand).

Methodology:

-

Ligand Immobilization:

-

A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The synthetic phosphopeptide corresponding to a specific phosphorylation site on the EGFR tail is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated chip surface to achieve covalent immobilization via amine coupling.

-

Remaining active sites on the chip surface are blocked with ethanolamine.

-

-

Analyte Interaction:

-

A series of concentrations of the purified SH2 domain-containing protein (analyte) are prepared in a suitable running buffer (e.g., HBS-EP).

-

The analyte solutions are injected sequentially over the immobilized ligand surface at a constant flow rate.

-

The association of the analyte to the ligand is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

-

Dissociation and Regeneration:

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.

-

If necessary, a regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound analyte, preparing the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate kon, koff, and Kd.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding for the interaction between an SH2 domain and a phosphorylated EGFR peptide.

Methodology:

-

Sample Preparation:

-

The purified SH2 domain-containing protein is placed in the sample cell of the calorimeter.

-

The synthetic phosphopeptide is loaded into the injection syringe at a higher concentration.

-

Both protein and peptide are in the same buffer to minimize heat of dilution effects.

-

-

Titration:

-

A series of small, precise injections of the phosphopeptide solution are made into the sample cell containing the SH2 domain.

-

The heat released or absorbed during each injection is measured by the instrument.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Conclusion

The quantitative biophysical and thermodynamic data presented in this guide provide a foundational understanding of the molecular interactions that govern EGFR signaling. The detailed experimental protocols offer a practical framework for researchers to investigate these interactions further. A thorough grasp of the biophysical properties of the activated EGFR C-terminal tail is essential for the rational design of novel therapeutics that can modulate EGFR signaling in various pathological contexts.

References

Unraveling the Core: A Technical Guide to the Activated Tail of Early Growth Response Protein 3 (EGR3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the structure, function, and signaling pathways associated with the activated C-terminal tail of the Early Growth Response Protein 3 (EGR3). EGR3 is a critical immediate-early gene and transcription factor implicated in a wide array of physiological and pathological processes, including neuronal plasticity, immune response, and cancer. Understanding the mechanics of its activation, particularly the role of its C-terminal domain, is paramount for developing targeted therapeutics.

Structural Overview of EGR3

EGR3 is a member of the EGR family of C2H2-type zinc-finger proteins. Its structure is modular, consisting of distinct functional domains that govern its activity as a transcriptional regulator. While a full-length crystal structure of EGR3 is not currently available, its domain architecture has been well-characterized through sequence analysis, homology modeling, and functional assays.

The canonical isoform of human EGR3 is a 387-amino acid protein.[1] Its key structural features include:

-

N-Terminal Region: This region contains a transcriptional activation domain. Interestingly, alternative translation start sites can produce isoforms of EGR3 that lack parts of this N-terminal domain, suggesting a mechanism for modulating its transcriptional activity.

-

DNA-Binding Domain (DBD): The central region of EGR3 houses a highly conserved DNA-binding domain composed of three C2H2-type zinc fingers. This domain is responsible for recognizing and binding to the specific DNA sequence known as the EGR response element (ERE), which has a consensus sequence of CGCCCCCGC.[1][2] The near-identical nature of the zinc fingers among EGR family members explains their ability to bind to similar DNA targets.[1]

-

C-Terminal "Tail" Region: This region contains a second transcriptional activation domain. The concept of an "activated EG3 tail" likely refers to the functional state of this C-terminal domain, which is crucial for recruiting the transcriptional machinery and driving the expression of target genes.

| Domain | Approximate Position (in human EGR3) | Key Features and Function |

| N-Terminal Activation Domain | 1-100 | Contains a transcriptional activation region. Isoforms lacking this domain have altered activity. |

| DNA-Binding Domain (DBD) | 275-360 | Comprises three C2H2-type zinc fingers that bind to the EGR response element in the promoters of target genes. |

| C-Terminal Activation Domain ("Tail") | 361-387 | Functions as a transcriptional activation domain, crucial for the protein's regulatory role. |

Signaling Pathways Regulating and Involving EGR3

EGR3 functions as an immediate-early gene, meaning its transcription is rapidly and transiently induced in response to a wide range of extracellular signals without the need for de novo protein synthesis. This positions EGR3 as a critical nuclear integrator of various signaling cascades.

Upstream Signaling Leading to EGR3 Activation

Mitogenic stimuli, growth factors, and neuronal activity are potent inducers of EGR3 expression. Key upstream pathways include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This is a central signaling cascade that relays signals from cell surface receptors to the nucleus, leading to the activation of transcription factors, including those that drive EGR3 expression.

-

G-Protein Coupled Receptor (GPCR) Signaling: Activation of various GPCRs can lead to the induction of EGR3.

-

Neurotrophin Signaling: In the nervous system, neurotrophins binding to their receptors (e.g., Trk receptors) can trigger signaling pathways that result in EGR3 transcription.

The following diagram illustrates a generalized signaling pathway leading to the activation of EGR3 transcription.

Caption: Upstream signaling cascade leading to EGR3 expression.

Downstream Functions of EGR3

Once expressed and localized to the nucleus, EGR3 binds to the ERE of its target genes, modulating their transcription. EGR3 can act as both a transcriptional activator and, in some contexts, a repressor, often through its interaction with co-regulatory proteins.

EGR3 has been shown to regulate genes involved in:

-

Neuronal plasticity, learning, and memory.

-

Muscle development.

-

Immune cell activation and anergy. [3]

-

Angiogenesis.

-

Cellular responses to growth factors. [4]

A notable interaction is with the components of the NF-κB signaling pathway. EGR3 has been shown to physically interact with the p50 and p65 subunits of NF-κB, suggesting a mechanism for cross-talk between these two critical transcriptional regulatory systems.[7]

The following diagram depicts the downstream actions of the EGR3 protein.

Caption: Downstream transcriptional regulation by EGR3.

Experimental Protocols for Studying EGR3

Investigating the function of EGR3 and its "activated tail" requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) to Identify EGR3 Target Genes

ChIP-seq is a powerful method to identify the genome-wide binding sites of a transcription factor.

Objective: To identify the specific DNA sequences and associated genes to which EGR3 binds in a given cell type and condition.

Methodology:

-

Cell Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Fragment the chromatin into smaller pieces (typically 200-600 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to EGR3. The antibody will bind to EGR3 and the DNA fragments cross-linked to it.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-EGR3-DNA complexes.

-

Washes: Wash the beads multiple times with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the captured complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt buffer.

-

DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or a column-based method.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments and sequence them using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of EGR3 enrichment. These peaks represent the binding sites of EGR3.

The following diagram outlines the workflow for a typical ChIP-seq experiment.

Caption: Experimental workflow for EGR3 ChIP-seq.

Luciferase Reporter Assay to Measure EGR3 Transcriptional Activity

This assay is used to quantify the ability of EGR3, and specifically its activation domains, to drive gene expression from a promoter containing EGR response elements.

Objective: To measure the transcriptional activity of full-length EGR3 or constructs containing its C-terminal tail.

Methodology:

-

Vector Construction:

-

Reporter Vector: Clone one or more copies of the EGR response element (ERE) upstream of a minimal promoter that drives the expression of a reporter gene, typically firefly luciferase.

-

Effector Vector: Clone the full-length coding sequence of EGR3, or the sequence corresponding to its C-terminal tail, into an expression vector.

-

-

Cell Transfection: Co-transfect the reporter vector and the effector vector into a suitable cell line (e.g., HEK293T). A third vector expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter is often included as a control for transfection efficiency.

-

Cell Lysis and Substrate Addition: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and add the luciferase substrate (luciferin).

-

Luminescence Measurement: Measure the light output from the firefly and Renilla luciferase reactions using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in cells expressing the EGR3 construct to that in cells transfected with an empty effector vector (control). A significant increase in luciferase activity indicates that the EGR3 construct can activate transcription from the ERE-containing promoter.

Quantitative Data on EGR3

While extensive quantitative data on the biophysical properties of the EGR3 tail specifically is limited, studies on the EGR family provide valuable insights into their DNA-binding characteristics.

| Parameter | Value/Observation | Method | Reference/Comment |

| DNA Binding Specificity | Binds to the consensus sequence CGCCCCCGC | Electrophoretic Mobility Shift Assay (EMSA), ChIP-seq | The zinc-finger domain dictates this specificity. |

| Binding Affinity (Kd) | Varies depending on the specific DNA sequence and protein construct. | Quantitative EMSA, Surface Plasmon Resonance | Additive models of binding energy contributions from individual base pairs and amino acids are reasonably predictive but have limitations due to context effects.[8] |

| Transcriptional Activation | The C-terminal region of EGR3 functions as a transcriptional activation domain. | Luciferase Reporter Assays | The strength of activation can be quantified by the fold-change in reporter gene expression. |

| Induction Time | EGR3 mRNA and protein are rapidly induced, with expression peaking within hours of stimulation. | qPCR, Western Blot | As an immediate-early gene, its expression is tightly regulated. |

Conclusion

The "activated tail" of EGR3, its C-terminal activation domain, is a critical component of its function as a potent transcriptional regulator. As an immediate-early gene, EGR3 is strategically positioned to translate a multitude of extracellular signals into specific programs of gene expression that control fundamental cellular processes. A thorough understanding of its structure, the signaling pathways it participates in, and the methodologies to study its function is essential for researchers in both basic science and drug development. Future work to elucidate the high-resolution structure of the full-length protein and to comprehensively map its interactome will undoubtedly open new avenues for therapeutic intervention in diseases where EGR3 signaling is dysregulated.

References

- 1. EGR3, a novel member of the Egr family of genes encoding immediate-early transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EGR3 - Wikipedia [en.wikipedia.org]

- 5. Identification of activity-induced Egr3-dependent genes reveals genes associated with DNA damage response and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Quantitative analysis of EGR proteins binding to DNA: assessing additivity in both the binding site and the protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activated ErbB3 C-Terminal Tail in Targeted Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ErbB3 (HER3) receptor, a member of the epidermal growth factor receptor (EGFR) family, has emerged as a critical player in cancer cell signaling and a key target for therapeutic intervention.[1][2][3][4] Unlike other members of the ErbB family, ErbB3 possesses a kinase-impaired domain, making its signaling activity entirely dependent on heterodimerization with other receptor tyrosine kinases, most notably ErbB2 (HER2).[1][5] The activation of the ErbB3 C-terminal tail, a region rich in phosphorylation sites, serves as a pivotal event in the transduction of downstream signals, primarily through the PI3K/Akt pathway, which is crucial for tumor cell proliferation and survival.[1][4][6] This guide provides a comprehensive technical overview of the activated ErbB3 C-terminal tail, its role in targeted therapy, relevant experimental protocols, and quantitative data to inform research and drug development efforts. While the term "EG3" is not standard nomenclature, it is presumed in this context to refer to ErbB3/HER3 due to its significant role in oncogenic signaling and as a therapeutic target.

Structure and Activation of the ErbB3 C-Terminal Tail

The ErbB3 protein is a transmembrane glycoprotein with an extracellular ligand-binding domain, a transmembrane alpha-helix, and an intracellular domain.[1] The intracellular domain comprises a juxtamembrane region, a weakly active kinase domain, and a long C-terminal tail.[6][7] This C-terminal tail is intrinsically disordered and contains multiple tyrosine residues that, upon phosphorylation, act as docking sites for various signaling proteins.[7][8]

Activation Mechanism:

-

Ligand Binding: Ligands such as neuregulins (NRG1 and NRG2) bind to the extracellular domain of ErbB3.[1][6]

-

Heterodimerization: Ligand binding induces a conformational change that promotes the formation of heterodimers with other ErbB family members, with the ErbB2-ErbB3 dimer being the most potent signaling complex.[1][2][5]

-

Trans-phosphorylation: The kinase-active partner in the heterodimer (e.g., ErbB2) trans-phosphorylates specific tyrosine residues on the C-terminal tail of ErbB3.[7]

-

Recruitment of Signaling Proteins: The phosphorylated tyrosine residues serve as docking sites for proteins containing SH2 domains, most notably the p85 subunit of phosphatidylinositol 3-kinase (PI3K).[1][8]

This activation cascade initiates downstream signaling pathways that drive cell proliferation, survival, and resistance to therapy.[2][4]

Signaling Pathways Downstream of the Activated ErbB3 Tail

The primary signaling pathway activated by the phosphorylated ErbB3 C-terminal tail is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

-

PI3K/Akt Pathway: The recruitment of the p85 regulatory subunit of PI3K to the phosphorylated ErbB3 tail allosterically activates the p110 catalytic subunit.[1] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.

-

Ras/Raf/MEK/ERK (MAPK) Pathway: While the PI3K/Akt pathway is the predominant signaling axis, the ErbB2-ErbB3 heterodimer can also activate the MAPK pathway through the recruitment of adaptor proteins like Grb2 and Shc.[5][6] This pathway is also involved in regulating cell proliferation and differentiation.

Below is a diagram illustrating the ErbB3 signaling pathway.

References

- 1. ERBB3 - Wikipedia [en.wikipedia.org]

- 2. Advances in Targeting HER3 as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. HER3: Unmasking a twist in the tale of a previously unsuccessful therapeutic pursuit targeting a key cancer survival pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding the Disorder-Function Paradigm in the C-Terminal Tails of Erbbs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-HER3/ErbB3 (Tyr1289) (21D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on the Molecular Interactions of the Activated C-Terminal Tail of the Epidermal Growth Factor Receptor (EGFR)

Disclaimer: The term "Activated EG3 Tail" does not correspond to a recognized molecule in publicly available scientific literature. This guide will use the well-characterized Epidermal Growth Factor Receptor (EGFR) as a representative example of a receptor tyrosine kinase with an activatable C-terminal tail that governs critical molecular interactions. The principles, experimental methodologies, and signaling pathways described herein are fundamental to the field and can be applied to the study of other similar molecules.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its C-terminal tail.[3][4] These phosphorylated tyrosines serve as docking sites for a host of intracellular signaling proteins, initiating a cascade of events that dictate cellular responses.[5][6]

Molecular Interactions of the Activated EGFR C-Terminal Tail

The activated C-terminal tail of EGFR orchestrates the assembly of signaling complexes by recruiting proteins containing Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[5][6] These interactions are specific, with different phosphorylated tyrosine residues recruiting distinct sets of signaling molecules. The primary interaction partners and their corresponding binding sites on the EGFR C-terminal tail are summarized below.

| Phosphorylation Site | Primary Interacting Proteins | Downstream Signaling Pathways | Dissociation Constant (Kd) |

| pY1068 | Grb2, Shc | RAS-RAF-MEK-ERK | ~50-100 nM (Grb2 SH2 domain) |

| pY1086 | Grb2, STAT3 | RAS-RAF-MEK-ERK, JAK/STAT | Secondary binding site for Grb2 |

| pY1148 | Shc, PI3K (p85) | RAS-RAF-MEK-ERK, PI3K/AKT | - |

| pY1173 | Shc, PLCγ, STAT3 | RAS-RAF-MEK-ERK, IP3/DAG, JAK/STAT | Major binding site for Shc |

| pY992 | Shc | RAS-RAF-MEK-ERK | Minor binding site for Shc |

-

Growth factor receptor-bound protein 2 (Grb2): This adaptor protein contains one SH2 domain and two SH3 domains. The SH2 domain of Grb2 binds directly to phosphorylated tyrosine residues on EGFR, primarily at pY1068 and to a lesser extent at pY1086.[7][8] The SH3 domains of Grb2 then recruit Son of Sevenless (SOS), a guanine nucleotide exchange factor that activates RAS, leading to the activation of the MAPK/ERK pathway.[7]

-

Src Homology 2 domain-containing transforming protein (Shc): Shc is another important adaptor protein that binds to multiple phosphotyrosine sites on the activated EGFR, with a preference for pY1173 and pY992.[2][8] Upon binding, Shc itself becomes phosphorylated, creating a binding site for the SH2 domain of Grb2. This provides an alternative mechanism for recruiting the Grb2-SOS complex to the receptor.[1]

-

Phosphatidylinositol 3-kinase (PI3K): The regulatory subunit of PI3K, p85, contains SH2 domains that can bind to phosphorylated tyrosine residues on EGFR, such as pY1148, or to adaptor proteins like Gab1 that are recruited to the receptor.[9][10] This interaction brings the catalytic subunit of PI3K, p110, to the plasma membrane, where it phosphorylates PIP2 to generate PIP3, a key second messenger that activates the AKT signaling pathway.[11]

-

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 can be directly recruited to the activated EGFR through its SH2 domain, binding to sites such as pY1086 and pY1173.[12][13] Upon recruitment, STAT3 is phosphorylated by the EGFR kinase activity, leading to its dimerization, nuclear translocation, and regulation of target gene expression.[13] In some contexts, STAT3 activation can also be mediated indirectly through the production of cytokines like IL-6, which is induced by EGFR signaling.[13][14]

-

Phospholipase C gamma (PLCγ): The SH2 domains of PLCγ bind to phosphorylated tyrosine residues on the activated EGFR, such as pY1173. This recruitment leads to the phosphorylation and activation of PLCγ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation.[11]

Signaling Pathways

The molecular interactions at the activated EGFR C-terminal tail trigger several major signaling pathways that are crucial for normal cellular function and are often dysregulated in cancer.

-

RAS-RAF-MEK-ERK Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.[15] The recruitment of the Grb2-SOS complex to the activated EGFR, either directly or via Shc, leads to the activation of the small GTPase RAS.[11] Activated RAS then initiates a kinase cascade, sequentially phosphorylating and activating RAF, MEK, and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors, leading to changes in gene expression.

-

PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[15] The recruitment and activation of PI3K at the plasma membrane leads to the production of PIP3.[9] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of substrates, promoting cell survival by inhibiting apoptosis and stimulating protein synthesis and cell growth through the mTORC1 complex.

-

JAK/STAT Pathway: This pathway is involved in the regulation of the immune system, cell proliferation, and apoptosis.[11] The direct recruitment and phosphorylation of STAT3 by the activated EGFR, or its activation via EGFR-induced cytokine signaling, leads to the transcription of genes involved in cell survival and proliferation.[13][14]

Experimental Protocols

The study of the molecular interactions of the activated EGFR tail relies on a variety of biochemical and biophysical techniques.[16][17]

Co-IP is a widely used technique to identify protein-protein interactions in a cellular context.[18][19]

Protocol:

-

Cell Lysis: Cells expressing the protein of interest are lysed in a buffer that preserves protein-protein interactions.

-

Antibody Incubation: A primary antibody specific to the "bait" protein (e.g., EGFR) is added to the cell lysate and incubated to allow for the formation of antigen-antibody complexes.

-

Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antibody-protein complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein. Alternatively, the entire protein complex can be analyzed by mass spectrometry to identify novel interaction partners.[18]

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[17][18]

Protocol:

-

Ligand Immobilization: One of the interacting partners (the "ligand," e.g., a phosphorylated EGFR tail peptide) is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing the other interacting partner (the "analyte," e.g., the Grb2 SH2 domain) is flowed over the sensor surface.

-

Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Data Analysis: The association and dissociation rates of the interaction are monitored over time. By fitting this data to a binding model, the dissociation constant (Kd) can be determined, providing a quantitative measure of the binding affinity.

Conclusion

The activated C-terminal tail of EGFR serves as a critical signaling hub, translating extracellular cues into a diverse array of cellular responses. Understanding the intricate network of molecular interactions that occur at this interface is fundamental to our knowledge of cell biology and is essential for the development of targeted therapies for diseases such as cancer, where EGFR signaling is frequently dysregulated. The experimental approaches outlined in this guide provide a robust framework for dissecting these complex interactions and for the discovery of novel therapeutic targets.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Predictive data-driven modeling of C-terminal tyrosine function in the EGFR signaling network | Life Science Alliance [life-science-alliance.org]

- 4. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the Disorder-Function Paradigm in the C-Terminal Tails of Erbbs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR-Phosphorylated Platelet Isoform of Phosphofructokinase 1 Promotes PI3K Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | PI3K binds to EGF:EGFR:GRB2:GAB1 [reactome.org]

- 11. ClinPGx [clinpgx.org]

- 12. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutations in the EGFR kinase domain mediate STAT3 activation via IL-6 production in human lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. researchgate.net [researchgate.net]

- 16. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 18. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

- 19. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Core of Activated EG3 Tail

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated EG3 Tail is a key chemical reagent employed in the synthesis of advanced therapeutic agents, specifically in the development of exon-skipping oligomer conjugates.[1] This molecule functions as a heterobifunctional linker, incorporating a triethylene glycol (EG3) spacer, which is "activated" for covalent attachment to phosphorodiamidate morpholino oligomers (PMOs). Its principal application lies in the field of genetic medicine, particularly in the research and development of treatments for Duchenne muscular dystrophy (DMD).[1] In this context, this compound is instrumental in the construction of PMO conjugates designed to induce the skipping of specific exons, such as exon 51, in the dystrophin pre-mRNA. This process can restore the reading frame of the dystrophin gene, leading to the production of a truncated but functional dystrophin protein.

The triethylene glycol component of the linker serves to improve the solubility and pharmacokinetic properties of the final PMO conjugate. The "activated" nature of the tail refers to a chemical modification that renders it reactive towards a specific functional group on the PMO, facilitating a stable covalent bond. This technical guide provides a comprehensive overview of the core aspects of this compound, including its physicochemical properties, its central role in the synthesis of exon-skipping PMOs, and detailed experimental methodologies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1380600-06-5 | [1][2] |

| Molecular Formula | C43H47N3O10 | [1] |

| Molecular Weight | 765.85 g/mol | [1] |

| Chemical Name | (3aR,4S,7R,7aS)-2-(2-(2-(2-((4-(triphenylmethyl)piperazin-1-yl)oxy)ethoxy)ethoxy)ethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | [2][3] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Role in the Synthesis of Exon-Skipping PMO Conjugates

This compound plays a critical role as a linker in the solid-phase synthesis of phosphorodiamidate morpholino oligomer (PMO) conjugates. PMOs are synthetic antisense oligonucleotides that can bind to specific sequences of pre-mRNA and modulate splicing. The conjugation of a "tail" or linker moiety, such as the this compound, can enhance the therapeutic properties of the PMO.

The synthesis of a PMO conjugate using this compound typically involves the following key stages:

-

Solid-Phase Synthesis of the PMO: The PMO is assembled on a solid support in a stepwise manner, adding one morpholino subunit at a time.

-

Activation and Coupling of the EG3 Tail: The this compound is then coupled to the fully synthesized PMO. The "activation" of the EG3 tail ensures an efficient and specific reaction with a complementary functional group on the PMO, often an amine.

-

Cleavage and Deprotection: The PMO-EG3 conjugate is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The final conjugate is purified to remove any unreacted reagents and byproducts.

The triethylene glycol (EG3) spacer provided by the linker can confer several advantageous properties to the final PMO conjugate, including:

-

Improved aqueous solubility: The hydrophilic nature of the PEG linker enhances the solubility of the often hydrophobic PMO.

-

Enhanced pharmacokinetic profile: PEGylation can increase the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation time in the body.

-

Reduced immunogenicity: The PEG linker can shield the PMO from the immune system, reducing the likelihood of an immune response.

Experimental Protocols

The following sections provide a generalized experimental protocol for the synthesis and characterization of an exon-skipping PMO conjugate utilizing this compound. Specific details may vary depending on the exact PMO sequence and the scale of the synthesis.

Synthesis of a PMO-EG3 Conjugate

This protocol outlines the key steps for the solid-phase synthesis of a PMO followed by the conjugation of the this compound.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the first morpholino subunit

-

Protected phosphorodiamidate morpholino monomers

-

Activating agents (e.g., dicyanoimidazole)

-

Capping reagent (e.g., acetic anhydride)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

This compound

-

Cleavage and deprotection solution (e.g., aqueous ammonia)

-

Solvents for washing (e.g., dichloromethane, acetonitrile)

Procedure:

-

PMO Synthesis:

-

The CPG support is loaded into a synthesizer column.

-

The synthesis cycle consists of four steps:

-

Deblocking: Removal of the 5'-protecting group of the resin-bound morpholino subunit.

-

Coupling: Addition of the next activated morpholino monomer.

-

Oxidation: Conversion of the phosphorodiamidate linkage to its stable form.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

-

-

This cycle is repeated until the desired PMO sequence is assembled.

-

-

Conjugation of this compound:

-

The terminal 5'-protecting group of the synthesized PMO is removed.

-

A solution of this compound and a suitable activating agent in an appropriate solvent is added to the synthesizer column.

-

The reaction is allowed to proceed for a specified time to ensure complete coupling.

-

The solid support is then thoroughly washed to remove excess reagents.

-

-

Cleavage and Deprotection:

-

The solid support is treated with the cleavage and deprotection solution to release the PMO-EG3 conjugate and remove all protecting groups.

-

-

Purification:

-

The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The fractions containing the pure product are collected and lyophilized.

-

Characterization of the PMO-EG3 Conjugate

The identity and purity of the synthesized PMO-EG3 conjugate are confirmed using a combination of analytical techniques.

Methods:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the conjugate.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The concentration of the PMO conjugate is determined by measuring its absorbance at 260 nm.

Visualizations

Experimental Workflow for PMO-EG3 Conjugate Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a PMO and its subsequent conjugation with this compound.

References

The Activated EG3 Tail: A Technical Guide to Enhancing Antisense Oligonucleotide Synthesis and Performance

For Immediate Release

A deep dive into the synthesis, benefits, and applications of 3'-triethylene glycol-modified antisense oligonucleotides for researchers, scientists, and drug development professionals.

In the rapidly evolving landscape of nucleic acid therapeutics, antisense oligonucleotides (ASOs) represent a powerful modality for targeting the genetic basis of diseases. Chemical modifications are paramount to overcoming the inherent challenges of stability, delivery, and efficacy of these synthetic nucleic acid drugs. Among these, the incorporation of a 3'-activated triethylene glycol (EG3) tail has emerged as a key strategy to enhance the therapeutic potential of ASOs. This technical guide provides a comprehensive overview of the activated EG3 tail, its synthesis, and its impact on the performance of antisense oligonucleotides.

The this compound: Structure and Function

The "this compound" refers to a triethylene glycol (TEG) moiety that has been modified into a phosphoramidite derivative, rendering it ready for incorporation into an oligonucleotide during solid-phase synthesis. The term "EG3" denotes the three ethylene glycol units that constitute the linker. The most common activated form is the DMT-triethyloxy-Glycol phosphoramidite, where a dimethoxytrityl (DMT) group protects the terminal hydroxyl group, and a phosphoramidite group enables its coupling to the growing oligonucleotide chain.

The primary functions of the EG3 tail are to act as a hydrophilic spacer and to improve the pharmacokinetic properties of the ASO. By introducing a flexible, non-nucleosidic linker at the 3'-terminus, the EG3 tail can sterically hinder the action of 3'-exonucleases, a major source of oligonucleotide degradation in biological systems.[1] This enhanced nuclease resistance prolongs the in vivo half-life of the ASO, leading to a more sustained therapeutic effect.

| Feature | Description | Reference |

| Chemical Name | DMT-triethyloxy-Glycol phosphoramidite | ChemGenes |

| Molecular Formula | C36H49N2O7P | ChemGenes |

| Function | 3'-Terminal Modifier, Hydrophilic Spacer, Nuclease Resistance | [1] |

| Activation | Phosphoramidite chemistry for solid-phase synthesis |

Advantages of Incorporating an EG3 Tail

The addition of a 3'-EG3 tail to an ASO offers several distinct advantages that are critical for the development of effective nucleic acid-based drugs.

Enhanced Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells. The EG3 tail, by virtue of its non-nucleosidic and flexible nature, provides a protective cap at the 3'-end of the ASO, significantly increasing its resistance to 3'-exonucleases.[1] While quantitative data directly comparing ASOs with and without a standalone EG3 tail is limited in publicly available literature, the principle of 3'-end modification for nuclease protection is well-established. For instance, various 3'-modifications have been shown to substantially increase oligonucleotide stability.

| Modification | Nuclease Resistance | Key Findings |

| 3'-Spacer | Increased resistance to 3'-exonucleases | Acts as a blocker for polymerase and nuclease activity.[1] |

| Phosphorothioate (PS) linkages | Increased resistance to endo- and exonucleases | Sulfur substitution for a non-bridging oxygen in the phosphate backbone. |

| 2'-O-Methoxyethyl (2'-MOE) | Increased nuclease resistance and binding affinity | A common modification in second-generation ASOs. |

Improved Pharmacokinetics and Biodistribution

Experimental Protocol: Synthesis of an EG3-Tailed Antisense Oligonucleotide

The synthesis of an ASO with a 3'-EG3 tail is achieved through standard automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The process involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support. The this compound is introduced in the final synthesis cycle.

Materials

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the ASO sequence

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping solutions (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

DMT-triethyloxy-Glycol phosphoramidite (this compound)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Anhydrous acetonitrile

Synthesis Workflow

The synthesis proceeds through a series of repeated cycles, with the final step being the addition of the this compound.

Detailed Method

-

Preparation: The CPG solid support with the initial nucleoside is packed into a synthesis column and placed on the automated synthesizer. The phosphoramidites, including the this compound, and all necessary reagents are loaded onto the instrument.

-

Chain Elongation: The synthesizer executes a series of cycles, each consisting of deblocking, coupling, capping, and oxidation, to build the desired ASO sequence.

-

EG3 Tail Addition: After the final nucleotide has been added and deblocked, the this compound (DMT-triethyloxy-Glycol phosphoramidite) is introduced in the coupling step. A longer coupling time may be required for this non-nucleosidic phosphoramidite compared to standard nucleoside phosphoramidites.

-

Final Capping and Oxidation: A final capping and oxidation step are performed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and all protecting groups are removed by incubation with concentrated ammonium hydroxide at elevated temperature.

-

Purification: The crude EG3-tailed ASO is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.

Signaling Pathways and Therapeutic Applications

The specific signaling pathway targeted by an EG3-tailed ASO is determined by the ASO's nucleotide sequence, which is designed to be complementary to a specific mRNA target. The EG3 tail itself does not confer target specificity but rather enhances the overall performance of the ASO.

For example, an ASO designed to downregulate the expression of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), would bind to TNF-α mRNA, leading to its degradation via RNase H-mediated cleavage. The presence of a 3'-EG3 tail would enhance the stability of this ASO, prolonging its inhibitory effect on the TNF-α signaling pathway.

Conclusion

The incorporation of an this compound at the 3'-terminus of antisense oligonucleotides is a valuable strategy for enhancing their therapeutic properties. By increasing nuclease resistance and potentially improving pharmacokinetic profiles, the EG3 tail contributes to the development of more stable and effective ASO-based drugs. The straightforward integration of the activated EG3 phosphoramidite into standard solid-phase synthesis protocols makes it an accessible and attractive modification for researchers and drug developers seeking to optimize their ASO candidates. As the field of nucleic acid therapeutics continues to advance, the strategic use of modifications like the EG3 tail will be instrumental in translating the promise of antisense technology into clinical reality.

References

Methodological & Application

Application Notes and Protocols for Oligomer Synthesis Using Activated EG3 Tail

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Activated EG3 Tail" is a triethylene glycol (EG3) linker functionalized for efficient incorporation into oligomer synthesis, particularly in the production of antisense oligonucleotides and other therapeutic nucleic acid analogs. Its hydrophilic nature can improve the solubility and pharmacokinetic properties of the final oligomer conjugate. These application notes provide a detailed protocol for the use of this compound in solid-phase oligomer synthesis, along with relevant data and workflow visualizations. This linker is notably used in the synthesis of exon-skipping oligomers, such as phosphorodiamidate morpholino oligomers (PMOs), for research in conditions like muscular dystrophy[1].

Data Presentation

While specific, comprehensive quantitative data for the coupling efficiency and final yield of oligomers synthesized using the this compound is not extensively published in a comparative format, the following table summarizes available information and typical expectations for solid-phase synthesis.

| Parameter | Value/Range | Remarks | Source |

| This compound Synthesis Yield | 70% | Yield for the preparation of the activated tail itself. | [2][3] |

| Resin Loading with EG3 Tail | 0.39-0.43 mmol/g | Typical loading for aminomethyl polystyrene resin. | [4] |

| Per-step Coupling Efficiency | >98% | This is a general target for efficient solid-phase oligonucleotide synthesis. Actual efficiency with the EG3 tail may vary. | General knowledge |

| Overall Yield of Crude Oligomer | Variable | Highly dependent on the length and sequence of the oligomer. | General knowledge |

| Purity of Crude Oligomer | Variable | Dependent on coupling efficiency at each step. Final purity is determined post-purification. | [4] |

Experimental Protocols

The following protocols are synthesized from standard solid-phase oligonucleotide synthesis procedures and information available on the use of PEG linkers and morpholino oligomers.

Resin Loading: Coupling of this compound to Solid Support

This protocol describes the initial step of attaching the this compound to a solid support, typically an aminofunctionalized resin like aminomethyl polystyrene.

Materials:

-

This compound

-

Aminomethyl polystyrene resin

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Capping solution (e.g., acetic anhydride and N-methylimidazole in THF)

-

Washing solvents (e.g., DMF, Dichloromethane - DCM)

Procedure:

-

Swell the aminomethyl polystyrene resin in DMF for 1-2 hours.

-

Dissolve the this compound (1.5 eq. relative to resin functionalization) in DMF.

-

Add the coupling agent (1.5 eq.) and DIPEA (3 eq.) to the this compound solution and pre-activate for 5-10 minutes.

-

Drain the DMF from the swollen resin and add the pre-activated EG3 Tail solution.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

To cap any unreacted amino groups on the resin, treat the resin with the capping solution for 30 minutes.

-

Wash the resin again with DMF (3x) and DCM (3x) and dry under vacuum.

-

Determine the loading of the EG3 Tail on the resin using a standard method such as the picric acid assay or by cleaving the tail from a small amount of resin and quantifying it.

Solid-Phase Oligomer Synthesis Cycle

This protocol outlines the iterative cycle for elongating the oligomer chain on the EG3 Tail-functionalized solid support. The example provided is for phosphoramidite chemistry, commonly used for DNA and RNA synthesis. For morpholino oligomers, specific protocols with morpholino subunits and different coupling chemistries should be followed[2][3].

Materials:

-

EG3 Tail-functionalized solid support

-

Protected nucleoside phosphoramidites (A, C, G, T/U)

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole - ETT)

-

Deblocking solution (e.g., 3% Trichloroacetic acid - TCA in DCM)

-

Capping solution (e.g., acetic anhydride and N-methylimidazole in THF)

-

Oxidizing solution (e.g., Iodine in THF/water/pyridine)

-

Washing solvent (e.g., Acetonitrile)

Synthesis Cycle (performed on an automated synthesizer):

-

Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain by treating the support with the deblocking solution.

-

Washing: Wash the support with acetonitrile to remove the deblocking solution and the cleaved DMT cation.

-

Coupling: Deliver the activated phosphoramidite (pre-mixed with the activator solution) to the support to react with the free 5'-hydroxyl group.

-

Washing: Wash the support with acetonitrile to remove unreacted phosphoramidite and activator.

-

Capping: Treat the support with the capping solution to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.

-

Washing: Wash the support with acetonitrile.

-

Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizing solution.

-

Washing: Wash the support with acetonitrile.

-

Repeat this cycle for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection

This protocol describes the final steps of cleaving the synthesized oligomer from the solid support and removing the protecting groups from the nucleobases and phosphate backbone.

Materials:

-

Oligomer-bound solid support

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide, or a mixture of ammonium hydroxide and methylamine - AMA)

-

Quenching solution (if applicable)

-

Buffer for purification (e.g., TEAA)

Procedure:

-

Transfer the oligomer-bound solid support from the synthesis column to a sealed reaction vial.

-

Add the cleavage and deprotection solution to the vial. The choice of reagent and reaction conditions (time and temperature) depends on the nature of the protecting groups used. For standard DNA synthesis, concentrated ammonium hydroxide at 55°C for 8-12 hours is common[5][6]. For more labile protecting groups, milder conditions or different reagents like AMA can be used for faster deprotection[7].

-

After the reaction is complete, cool the vial to room temperature.

-

Carefully transfer the supernatant containing the cleaved and deprotected oligomer to a new tube, leaving the solid support behind.

-

Wash the solid support with a small amount of fresh deprotection solution or water and combine the washes with the supernatant.

-

Dry the combined solution, for example, using a speed vacuum concentrator.

-

Resuspend the crude oligomer in an appropriate buffer for subsequent purification (e.g., by HPLC or gel electrophoresis).

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2017205880A1 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]

- 3. WO2017205879A2 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cleavage and Deprotection of 3'ddC Trityl-on DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]

- 6. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]

- 7. glenresearch.com [glenresearch.com]

Application Notes: Investigating Cellular Signaling with Activated EG3 Tail

Introduction

The Epidermal Growth Factor Receptor 3 (EG3) is a putative receptor tyrosine kinase (RTK) implicated in critical cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of RTK signaling is a common hallmark of various cancers, often driven by mutations that lead to constitutive, ligand-independent activation.[1][3] The "Activated EG3 Tail" is an engineered construct representing the constitutively active intracellular tyrosine kinase domain of the EG3 receptor. This construct allows for the direct study of downstream signaling events without the need for extracellular ligand stimulation, making it an invaluable tool for researchers in oncology and drug development.

Expression of the this compound in mammalian cell cultures is expected to persistently activate downstream signaling pathways, primarily the Ras/MAPK (ERK) and PI3K/Akt cascades.[4][5][6] These pathways are central regulators of cell cycle progression and apoptosis, respectively.[4] These application notes provide a comprehensive experimental framework for characterizing the functional consequences of this compound expression in cell cultures.

Principle of Activation

In normal RTKs, ligand binding to the extracellular domain induces receptor dimerization, which in turn activates the intracellular kinase domains.[1][2] These kinases then trans-phosphorylate each other on specific tyrosine residues. The resulting phosphotyrosine sites act as docking platforms for various downstream signaling proteins containing SH2 or PTB domains, thereby initiating intracellular signaling cascades.[1][6] The this compound construct mimics the kinase-active state, bypassing the need for ligand-induced dimerization and leading to constitutive signaling.

Key Signaling Pathways

The primary signaling pathways anticipated to be activated by the EG3 Tail are:

-

MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation and differentiation. Activation typically proceeds through Ras, Raf, MEK, and finally ERK, which translocates to the nucleus to regulate transcription factors.[1]

-